molecular formula C14H10ClNOS B1605735 10-(Chloroacetyl)-10H-phenothiazine CAS No. 786-50-5

10-(Chloroacetyl)-10H-phenothiazine

Cat. No. B1605735
CAS RN: 786-50-5
M. Wt: 275.8 g/mol
InChI Key: NVRFGQJNKQLUPU-UHFFFAOYSA-N
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Description

Chloroacetyl chloride is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical . Phenothiazine is a heterocyclic compound that has a three-ring structure with alternating carbon and nitrogen atoms .


Synthesis Analysis

Chloroacetyl chloride can be produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .


Chemical Reactions Analysis

Friedel–Crafts reactions have been acknowledged as the most useful and powerful synthetic tools for the construction of a special kind of carbon–carbon bond involving an aromatic moiety .


Physical And Chemical Properties Analysis

Application of biochar increased soil pH, cation exchange capacity, and organic carbon by 46%, 20%, and 27%, respectively, with greater effects in coarse and fine-textured soils .

Scientific Research Applications

1. Chitosan Chemical Modification Technologies

  • Methods of Application : The review covers various chemical modification methods of chitosan and its main activities and application research progress .
  • Results or Outcomes : The modification of chitosan and the application of its derivatives have had great progress, such as various reactions, optimization of conditions, new synthetic routes, and synthesis of various novel multifunctional chitosan derivatives .

2. Suppression of Dissociation of a Fluorescent Molecule from Cells for Antigen-Specific Cell Staining

  • Application Summary : A hydrolase-based fluorescence amplification method for antigen-specific cell labelling was developed, in which fluorescent substrates stained cells by a non-covalent hydrophobic interaction .
  • Methods of Application : To improve the substrates retention in cells, the effect of a chloroacetyl group modification on the substrate retention was examined .
  • Results or Outcomes : It was found that the chloroacetyl group suppressed the dissociation of the substrate after forming a covalent bond with intracellular proteins .

3. Macrocyclization Strategies for Cyclic Peptides and Peptidomimetics

  • Application Summary : Macrocyclization is a strategy used to stabilize peptides and overcome their high conformational flexibility and susceptibility to proteolytic cleavage . The chloroacetyl group can be introduced to a Cys sidechain, forming a thiazolidine and inducing an elimination of dicyanomethanide to afford a 2-aryl-4,5-dihydrothiazole (ADT) .
  • Methods of Application : The review covers various macrocyclization chemistries, including traditional lactam formation, azide–alkyne cycloadditions, ring-closing metathesis as well as unconventional cyclization reactions .
  • Results or Outcomes : The review provides an updated summary of the available macrocyclization chemistries, keeping peptide chemistry and screening in mind .

4. Chloroacetic Acid as a Building Block in Organic Synthesis

  • Application Summary : Chloroacetic acid, also known as monochloroacetic acid (MCA), is an organochlorine compound that serves as a useful building block in organic synthesis .
  • Methods of Application : Chloroacetic acid can be prepared by chlorinating acetic acid in the presence of sunlight . It can also be obtained by hydrolysis of chloroacetyl chloride .
  • Results or Outcomes : Chloroacetic acid is a colorless solid and is a key component in the synthesis of various organic compounds .

5. Macrocyclization Strategies for Cyclic Peptides and Peptidomimetics

  • Application Summary : Macrocyclization is a strategy used to stabilize peptides and overcome their high conformational flexibility and susceptibility to proteolytic cleavage . The chloroacetyl group can be introduced to a Cys sidechain, forming a thiazolidine and inducing an elimination of dicyanomethanide to afford a 2-aryl-4,5-dihydrothiazole (ADT) .
  • Methods of Application : The review covers various macrocyclization chemistries, including traditional lactam formation, azide–alkyne cycloadditions, ring-closing metathesis as well as unconventional cyclization reactions .
  • Results or Outcomes : The review provides an updated summary of the available macrocyclization chemistries, keeping peptide chemistry and screening in mind .

6. Chloroacetic Acid as a Building Block in Organic Synthesis

  • Application Summary : Chloroacetic acid, industrially known as monochloroacetic acid (MCA), is the organochlorine compound with the formula ClCH2CO2H. This carboxylic acid is a useful building block in organic synthesis . It is a colorless solid. Related compounds are dichloroacetic acid and trichloroacetic acid .
  • Methods of Application : Chloroacetic acid can be prepared by chlorinating acetic acid in the presence of sunlight . It can also be obtained by hydrolysis of chloroacetyl chloride .
  • Results or Outcomes : Chloroacetic acid is a key component in the synthesis of various organic compounds .

Safety And Hazards

Chloroacetyl chloride is toxic, burns skin, and is severely irritating to the eyes and respiratory tract .

Future Directions

Directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . Macrocyclization strategies for cyclic peptides and peptidomimetics are also being explored .

properties

IUPAC Name

2-chloro-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNOS/c15-9-14(17)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRFGQJNKQLUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229198
Record name 10-(Chloroacetyl)-10H-phenothiazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(Chloroacetyl)-10H-phenothiazine

CAS RN

786-50-5
Record name 10-(Chloroacetyl)phenothiazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-(Chloroacetyl)-10H-phenothiazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 786-50-5
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Record name 10-(Chloroacetyl)-10H-phenothiazine
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Record name 10-(chloroacetyl)-10H-phenothiazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Baciu-Atudosie, A Ghinet, D Belei, P Gautret, B Rigo… - Tetrahedron …, 2012 - Elsevier
A simple one-pot approach for the synthesis of new pyrazolones containing a phenothiazine unit is reported. Compound 4b was evaluated for its antiproliferative activity on a NCI-60 …
Number of citations: 14 www.sciencedirect.com
CM Abuhaie, E Bîcu, B Rigo, P Gautret, D Belei… - Bioorganic & medicinal …, 2013 - Elsevier
A new family of microtubule-targeting agents with a phenothiazine A-ring was synthesized and evaluated for anti-proliferative activity and interaction with tubulin. These new derivatives …
Number of citations: 46 www.sciencedirect.com
D Belei, E Bicu, PG Jones… - Journal of Heterocyclic …, 2011 - Wiley Online Library
… Compound 1 was obtained from 10-chloroacetyl-10H-phenothiazine [34] and sodium azide using tetrabutylammonium bromide as phase-transfer catalyst (Scheme 1). …
Number of citations: 40 onlinelibrary.wiley.com
MG Nizi, J Desantis, Y Nakatani, S Massari… - European Journal of …, 2020 - Elsevier
Targeting energy metabolism in Mycobacterium tuberculosis (Mtb) is a new paradigm in the search for innovative anti-TB drugs. NADH:menaquinone oxidoreductase is a non-proton …
Number of citations: 13 www.sciencedirect.com
GP Sarmiento, RG Vitale, J Afeltra, GY Moltrasio… - European journal of …, 2011 - Elsevier
Several phenothiazines and related compounds were synthesized and their antifungal activity was evaluated in vitro. The results observed for α-chloro-N-acetyl phenothiazine led us to …
Number of citations: 53 www.sciencedirect.com
F Mesiti, D Chavarria, A Gaspar, S Alcaro… - European Journal of …, 2019 - Elsevier
The discovery and development of multitarget-directed ligands (MTDLs) is a promising strategy to find new therapeutic solutions for neurodegenerative diseases (NDs), in particular for …
Number of citations: 49 www.sciencedirect.com
D Amariucai-Mantu, V Antoci, MC Sardaru… - Physical Sciences …, 2022 - degruyter.com
This work emphasizes the synthesis strategies and antiproliferative related properties of fused pyrrolo-pyridine (…
Number of citations: 4 www.degruyter.com

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